Cas no 2694747-29-8 (3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline)

3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline 化学的及び物理的性質
名前と識別子
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- 2694747-29-8
- 3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline
- EN300-33051312
-
- インチ: 1S/C12H11ClN2O/c1-14-11-6-2-5-10(13)12(11)16-9-4-3-7-15-8-9/h2-8,14H,1H3
- InChIKey: ORDZDSFMECBEIF-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1OC1C=NC=CC=1)NC
計算された属性
- せいみつぶんしりょう: 234.0559907g/mol
- どういたいしつりょう: 234.0559907g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3
3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33051312-2.5g |
3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline |
2694747-29-8 | 95.0% | 2.5g |
$1260.0 | 2025-03-18 | |
Enamine | EN300-33051312-5.0g |
3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline |
2694747-29-8 | 95.0% | 5.0g |
$1862.0 | 2025-03-18 | |
Enamine | EN300-33051312-5g |
3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline |
2694747-29-8 | 5g |
$1862.0 | 2023-09-04 | ||
Enamine | EN300-33051312-10g |
3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline |
2694747-29-8 | 10g |
$2762.0 | 2023-09-04 | ||
Enamine | EN300-33051312-10.0g |
3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline |
2694747-29-8 | 95.0% | 10.0g |
$2762.0 | 2025-03-18 | |
Enamine | EN300-33051312-0.1g |
3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline |
2694747-29-8 | 95.0% | 0.1g |
$565.0 | 2025-03-18 | |
Enamine | EN300-33051312-1.0g |
3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline |
2694747-29-8 | 95.0% | 1.0g |
$642.0 | 2025-03-18 | |
Enamine | EN300-33051312-0.05g |
3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline |
2694747-29-8 | 95.0% | 0.05g |
$539.0 | 2025-03-18 | |
Enamine | EN300-33051312-0.5g |
3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline |
2694747-29-8 | 95.0% | 0.5g |
$616.0 | 2025-03-18 | |
Enamine | EN300-33051312-0.25g |
3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline |
2694747-29-8 | 95.0% | 0.25g |
$591.0 | 2025-03-18 |
3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline 関連文献
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
3-chloro-N-methyl-2-(pyridin-3-yloxy)anilineに関する追加情報
Introduction to 3-Chloro-N-Methyl-2-(Pyridin-3-yloxy)Aniline (CAS No. 2694747-29-8)
3-Chloro-N-methyl-2-(pyridin-3-yloxy)aniline, with the CAS number 2694747-29-8, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chloro-substituted aniline moiety and a pyridine ring. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications, particularly in drug discovery and development.
The chemical structure of 3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline can be represented as C11H11ClN2O. The presence of the chloro group and the pyridine ring imparts specific electronic and steric properties to the molecule, which can influence its interactions with biological targets. Recent studies have highlighted the importance of such functional groups in modulating the pharmacological properties of small molecules, making 3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline an intriguing compound for further investigation.
In the context of medicinal chemistry, 3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline has been explored for its potential as a lead compound in the development of novel therapeutic agents. One area of particular interest is its activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in various physiological processes, including neurotransmission, hormone signaling, and immune responses. The ability of 3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline to interact with specific GPCRs could open new avenues for the treatment of diseases such as neurological disorders, cardiovascular diseases, and inflammatory conditions.
Beyond its potential as a GPCR modulator, 3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline has also shown promise in other therapeutic areas. For instance, recent research has demonstrated its anti-inflammatory properties, which could be beneficial in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and asthma. The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
In addition to its therapeutic potential, 3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline has been studied for its use in chemical biology and drug discovery platforms. Its unique structure makes it an excellent scaffold for the design and synthesis of more complex molecules with enhanced biological activities. Researchers have employed computational methods, such as molecular docking and virtual screening, to identify derivatives of 3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline that exhibit improved potency and selectivity against specific targets.
The synthesis of 3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions, coupling reactions, and functional group transformations. Advances in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for producing this compound, which is crucial for large-scale applications in pharmaceutical research.
In conclusion, 3-chloro-N-methyl-2-(pyridin-3-yloxy)aniline (CAS No. 2694747-29-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further exploration in drug discovery programs. Ongoing research continues to uncover new insights into the mechanisms of action and therapeutic potential of this compound, highlighting its significance in advancing our understanding of chemical biology and drug development.
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